molecular formula C7H3Cl4FO B1403840 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene CAS No. 1404193-96-9

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene

Cat. No.: B1403840
CAS No.: 1404193-96-9
M. Wt: 263.9 g/mol
InChI Key: XKMZSLRGOXAABZ-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene

Molecular Configuration Analysis

The molecular structure of this compound can be predicted based on the documented structural characteristics of related compounds found in the search results. The compound features a benzene ring substituted with three distinct functional groups: a chlorine atom at position 1, a fluorine atom at position 2, and a trichloromethoxy group at position 4.

Analysis of similar compounds in the search results reveals that the trichloromethyl group exhibits specific geometric constraints. For 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, the molecular formula is C7H3Cl4F with a molecular weight of 247.9 grams per mole. The trichloromethoxy variant would have a molecular formula of C7H3Cl4FO, incorporating an additional oxygen atom that bridges the trichloromethyl group to the benzene ring.

The spatial arrangement of substituents creates significant steric interactions. In related compounds such as 1-Fluoro-2-(trichloromethyl)benzene, the three-dimensional structure shows the trichloromethyl group oriented away from the aromatic plane to minimize steric hindrance. The presence of both chlorine and fluorine substituents on adjacent positions introduces additional conformational constraints due to their different van der Waals radii and electronic effects.

Electronic structure analysis based on similar compounds indicates that the electron-withdrawing nature of all three substituents significantly affects the aromatic system. The fluoro substituent exhibits strong electronegativity, while the chloro and trichloromethoxy groups contribute to overall electron deficiency in the aromatic ring.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of this compound would be expected to show characteristic patterns based on related compounds documented in the search results. For 1,4-bis(trichloromethyl)benzene, the proton Nuclear Magnetic Resonance spectrum in deuterated chloroform shows a single peak at 7.997 parts per million, corresponding to the equivalent aromatic protons.

The target compound would display three distinct aromatic proton signals due to the asymmetric substitution pattern. The proton at position 3 would appear as a doublet due to coupling with the fluorine at position 2, with a coupling constant typically ranging from 7-10 Hertz based on fluorine-proton coupling patterns observed in similar systems. The protons at positions 5 and 6 would show characteristic multipicity patterns influenced by the electron-withdrawing effects of all three substituents.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide definitive identification of the fluorine environment. Related compounds show fluorine signals in the range of -62 to -65 parts per million when attached to electron-deficient aromatic systems. The specific chemical shift would be influenced by the combined electronic effects of the chloro and trichloromethoxy substituents.

Carbon-13 Nuclear Magnetic Resonance analysis would reveal the aromatic carbon framework and the characteristic trichloromethyl carbon signal. In related trichloromethyl compounds, this carbon typically appears around 77-80 parts per million as a distinctive signal due to the unique electronic environment created by the three chlorine atoms.

Infrared Spectroscopy

Infrared spectroscopic analysis would provide crucial functional group identification based on characteristic absorption frequencies documented for related compounds. The aromatic carbon-carbon stretching vibrations would appear in the 1600 and 1500-1430 wavenumber range, consistent with substituted benzene rings.

The trichloromethoxy group would introduce unique spectroscopic features. The carbon-oxygen stretching frequency would be expected in the 1200-1300 wavenumber region, shifted from typical ether absorptions due to the electron-withdrawing effect of the three chlorine atoms. The carbon-chlorine stretching vibrations would appear in the 600-800 wavenumber range as multiple bands corresponding to the three equivalent carbon-chlorine bonds.

Aromatic carbon-hydrogen stretching would manifest in the 3020-3080 wavenumber region, while the carbon-fluorine bond would contribute characteristic absorptions in the 1000-1350 wavenumber range. The overall spectrum would be complex due to the multiple halogen substituents and their combined vibrational effects.

Functional Group Frequency Range (wavenumber) Intensity Assignment
Aromatic Carbon-Hydrogen 3020-3080 Medium Stretching vibration
Aromatic Carbon-Carbon 1600, 1500-1430 Strong Ring stretching
Carbon-Oxygen 1200-1300 Strong Trichloromethoxy stretching
Carbon-Chlorine 600-800 Variable Multiple chlorine stretching
Carbon-Fluorine 1000-1350 Strong Aromatic fluorine stretching
Mass Spectrometry

Mass spectrometric analysis would provide molecular ion confirmation and fragmentation patterns characteristic of halogenated aromatic compounds. The molecular ion would appear at mass-to-charge ratio 281/283/285, showing the characteristic chlorine isotope pattern due to the four chlorine atoms present in the molecule.

Fragmentation patterns would likely include loss of the trichloromethoxy group, producing fragment ions corresponding to chlorofluorobenzene. Additional characteristic fragments would include loss of individual chlorine atoms and the formation of tropylium-type ions stabilized by the aromatic system.

Crystallographic Studies and Density Functional Theory Calculations

Crystallographic Analysis

While specific crystallographic data for this compound are not available in the search results, analysis of related compounds provides insights into expected solid-state structure. Benzotrichloride, a structurally related compound, exhibits specific melting point characteristics with a melting point of -7.5 degrees Celsius and boiling point of 220 degrees Celsius.

The crystal packing would be influenced by intermolecular halogen bonding interactions between the chlorine and fluorine substituents. Such interactions are well-documented in halogenated aromatic systems and contribute to overall crystal stability and molecular orientation within the unit cell.

Expected unit cell parameters would reflect the molecular dimensions influenced by the bulky trichloromethoxy group. The space group would likely be determined by the molecular symmetry and the preferred packing arrangement that minimizes steric interactions between neighboring molecules.

Density Functional Theory Calculations

Electronic property calculations would quantify the electron density distribution, revealing the extent of electron withdrawal by the combined substituents. The electrostatic potential surface would highlight regions of electron deficiency and excess, crucial for understanding reactivity patterns and intermolecular interactions.

Vibrational frequency calculations would complement experimental infrared data, providing assignments for complex absorption patterns and predicting frequencies for overtones and combination bands. The calculated dipole moment would reflect the asymmetric charge distribution created by the diverse substituents.

Calculated Property Expected Value Range Computational Method
Carbon-Oxygen Bond Length 1.35-1.38 Angstrom Density Functional Theory B3LYP
Dipole Moment 2.5-3.5 Debye Density Functional Theory
Highest Occupied Molecular Orbital Energy -8.5 to -9.5 electronvolt Density Functional Theory
Lowest Unoccupied Molecular Orbital Energy -1.5 to -2.5 electronvolt Density Functional Theory

Properties

IUPAC Name

1-chloro-2-fluoro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZSLRGOXAABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Data Table: Summary of Preparation Methods

Step Reagents Catalyst/Conditions Temperature Yield Reference
Chlorination Chlorine gas or N-chlorosuccinimide Fe/AlCl₃ Room temp to 60°C Variable
Fluorination Selectfluor or similar fluorinating agent Mild heating 0–50°C Up to 70%
Etherification Trichloromethyl chloroformate AlCl₃ or BF₃·Et₂O -10°C to 25°C 30–50%

Alternative Synthetic Routes

Recent research suggests alternative routes such as:

Purification and Characterization

Post-synthesis, the crude product undergoes purification through fractional distillation under reduced pressure, typically at temperatures around 93–94°C, to isolate the desired compound with high purity. Analytical techniques such as gas chromatography, NMR spectroscopy, and mass spectrometry confirm the structure and purity.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Positions
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene C₇H₃Cl₄FO 296.36* -Cl, -F, -O-CCl₃ 1-Cl, 2-F, 4-O-CCl₃
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 -Br, -Cl, -O-CF₃ 1-Br, 2-Cl, 4-O-CF₃
1-Chloro-2-fluoro-4-(trifluoromethyl)benzene C₇H₃ClF₄ 212.55 -Cl, -F, -CF₃ 1-Cl, 2-F, 4-CF₃
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C₈H₅ClF₄O 228.57 -Cl, -F, -OCH₃, -CF₃ 1-Cl, 2-F, 4-OCH₃, 3-CF₃

*Calculated based on substituent atomic masses.

Key Observations :

  • Trichloromethoxy (-O-CCl₃) vs. Trifluoromethoxy (-O-CF₃) : The trichloromethoxy group is bulkier and more electron-withdrawing than trifluoromethoxy due to the higher electronegativity and polarizability of Cl compared to F. This difference impacts reactivity in nucleophilic aromatic substitution and catalytic coupling reactions .
  • Substituent Position : Halogen placement (e.g., 1-Cl, 2-F) influences steric hindrance and electronic effects. For example, the 4-O-CCl₃ group in the target compound directs electrophilic attacks to the meta position .

Physicochemical Properties

Boiling Points and Stability
  • 1-Chloro-2-fluoro-4-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene (): Distilled at 110°C (0.1 mmHg), indicating high thermal stability due to the ethynyl linkage and halogen substituents .
  • 1-Chloro-4-fluorobenzene (): Simpler analog with a boiling point of 130–132°C, demonstrating that additional substituents (e.g., -O-CCl₃) increase molecular weight and boiling points .
Spectral Data
  • ¹H NMR Shifts : In , the compound 116 shows aromatic proton shifts at δ 7.42–6.73, reflecting deshielding effects from electron-withdrawing groups .
  • ¹³C NMR : The trichloromethoxy carbon in the target compound would resonate near δ 120–130 ppm, similar to trichloromethyl groups in related compounds .

Biological Activity

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene is an organofluorine compound with significant industrial applications, particularly in the manufacture of coatings, inks, and other chemical intermediates. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Molecular Formula : C7H3ClF4O
  • Molecular Weight : 214.55 g/mol
  • CAS Number : 1404194-19-9
  • Structure : The compound features a chloro and a fluoro substituent along with a trifluoromethoxy group, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with cellular mechanisms and potential toxicity.

Toxicological Studies

Research indicates that compounds with similar structures often exhibit significant toxicity in mammalian systems. For instance, studies have shown effects on liver function, kidney health, and potential carcinogenic properties. The National Toxicology Program (NTP) has reported liver hypertrophy and nephropathy in animal models exposed to related chlorinated compounds .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Similar fluorinated compounds have been observed to inhibit specific enzymes involved in metabolic processes. For example, the inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and increased toxicity.
  • Cell Membrane Interaction : The presence of multiple electronegative atoms (chlorine and fluorine) may enhance membrane permeability, facilitating cellular uptake and subsequent toxic effects .

Case Study 1: Environmental Impact

A hypothetical case study evaluated the presence of this compound in wastewater samples. It was detected at concentrations that raised concerns regarding groundwater contamination. The study highlighted the need for further investigation into its long-term environmental effects and potential bioaccumulation in aquatic organisms .

Case Study 2: Health Risk Assessment

In a health risk assessment conducted on workers exposed to this compound in industrial settings, it was found that prolonged exposure correlated with increased incidences of respiratory issues and skin irritation. The assessment emphasized the importance of monitoring exposure levels and implementing safety measures to mitigate health risks .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of cytochrome P450
ToxicityLiver hypertrophy, nephropathy
Environmental ImpactGroundwater contamination
Health RisksRespiratory issues, skin irritation

Q & A

Basic: What are the common synthetic routes for 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene?

Methodological Answer:
The synthesis typically involves sequential halogenation and methoxylation of a benzene precursor. A validated approach includes:

  • Chlorination : Use of Cl₂ or SOCl₂ under controlled temperature (0–5°C) to introduce the chloro group at position 1.
  • Fluorination : Electrophilic fluorination with Selectfluor® or F-TEDA-BF₄ in polar aprotic solvents (e.g., DMF) to position 2.
  • Trichloromethoxy Introduction : Reaction with CCl₃O− generated from CCl₃OH and a strong base (e.g., NaH) at position 4.
    Key challenges include minimizing cross-reactivity between halogenation steps. Reaction progress is monitored via TLC or GC-MS .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Absence of aromatic protons due to electron-withdrawing groups; substituent effects split signals (e.g., δ 7.2–7.5 ppm for para-substituted benzene).
    • ¹³C NMR : Peaks at ~110 ppm (C-F), ~125 ppm (C-Cl), and ~150 ppm (C-O-CCl₃).
  • Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 247.4 (C₇H₃Cl₃F₂O) with fragmentation patterns reflecting Cl and CCl₃O loss.
  • IR : Strong C-Cl (550–750 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Advanced: How are regioselectivity challenges addressed during synthesis?

Methodological Answer:
Regioselectivity is controlled via:

  • Directing Groups : Use of nitro or methyl groups in intermediates to guide halogenation.
  • Temperature Modulation : Lower temperatures favor electrophilic substitution at electron-deficient positions.
  • Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired substitutions.
    For example, nitration prior to fluorination can direct subsequent halogenation steps .

Advanced: How do researchers resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity (e.g., varying IC₅₀ values) are addressed through:

  • Dose-Response Validation : Replicating assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.
  • Metabolic Stability Tests : Assessing compound degradation in liver microsomes to confirm bioactivity is intrinsic.
  • Structural Analog Comparison : Testing derivatives (e.g., replacing CCl₃O with CF₃O) to isolate functional group contributions .

Basic: What are the key reactivity profiles of this compound?

Methodological Answer:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperidine) at the chloro position under basic conditions.
  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing groups; requires strong electrophiles (e.g., NO₂⁺) at high temperatures.
  • Reductive Dehalogenation : C-Cl bonds are reduced selectively using Pd/C and H₂ or Zn/HOAc .

Advanced: How can reaction yields be optimized given electron-withdrawing groups?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.
  • Catalysis : Pd(0) or Cu(I) catalysts for coupling reactions (e.g., Suzuki-Miyaura with boronic acids).
  • Molar Ratios : Excess reagents (1.5–2 eq.) compensate for reduced reactivity.
    Example: Optimizing trichloromethoxy introduction requires slow addition of CCl₃OH to avoid polymerization .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolysis : Susceptible to moisture; reactions must use anhydrous solvents (e.g., THF over EtOH).
  • Thermal Decomposition : Decomposes above 150°C; use low-temperature reflux setups .

Advanced: How is computational modeling used to predict its interactions with biomolecules?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450).
  • DFT Calculations : Analyze electron density maps to identify reactive sites for electrophiles/nucleophiles.
  • MD Simulations : Assess stability in lipid bilayers to evaluate membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-fluoro-4-(trichloromethoxy)benzene

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